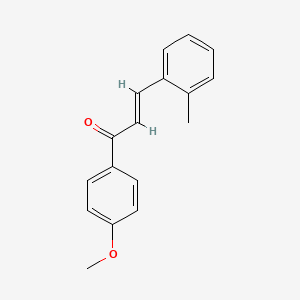

(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings. The A-ring (4-methoxyphenyl) and B-ring (2-methylphenyl) substituents influence its electronic, structural, and biological properties. Chalcones are widely studied for their diverse applications, including antimicrobial, anticancer, and antiviral activities, making this compound a subject of interest in medicinal and materials chemistry .

Properties

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-13-5-3-4-6-14(13)9-12-17(18)15-7-10-16(19-2)11-8-15/h3-12H,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGBTEAHJFWWJI-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as in the laboratory synthesis. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

Oxidation: Epoxides, quinones, and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. These interactions result in the observed biological effects, such as anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

Substituent Effects on Stability and Electronic Properties

Quantum chemical descriptors calculated via density functional theory (DFT) reveal key differences in stability and reactivity. For example:

| Compound | HOMO (eV) | LUMO (eV) |

|---|---|---|

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | 4.959 |

| (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | -8.171 | 5.386 |

The lower HOMO energy (-8.723 eV) of the methoxy-tolyl derivative indicates higher stability compared to the hydroxyl-substituted analog. This stability is attributed to the electron-donating methoxy group, which enhances resonance in the A-ring .

Crystal Packing and Supramolecular Arrangements

Comparative single-crystal analyses of chalcone derivatives highlight substituent-driven packing differences:

- Chalcone1 : (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one forms dense hydrogen-bonding networks via methoxy-oxygen interactions.

- Chalcone2 : (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits weaker C–H···π interactions due to the bulkier ethoxy group, leading to less efficient packing .

These differences underscore the role of substituent size and polarity in solid-state behavior.

Structure-Activity Relationships (SAR) in Anticancer Activity

Substituent electronegativity and position critically modulate bioactivity:

| Compound (Cluster) | Substituents (Ring A/Ring B) | IC50 (μM) |

|---|---|---|

| Cardamonin (Cluster 5) | 2,4-di-OH (A), no substitution (B) | 4.35 |

| 2h (Cluster 6) | 4-Cl, 5-I, 2-OH (A); 4-OCH₃ (B) | 13.82 |

| 2p (Cluster 6) | 4-OCH₃, 5-I, 2-OH (A); 4-OCH₃ (B) | 70.79 |

The methoxy-substituted 2p shows reduced potency compared to halogenated analogs (e.g., 2j, IC50 = 4.703 μM), suggesting that electron-withdrawing groups enhance activity. The compound of interest, with a 4-OCH₃ (A) and 2-CH₃ (B), may exhibit intermediate activity due to balanced electron effects .

Antiferroptotic Activity

Chalcones with hydroxylated A-rings, such as (2E)-3-(4-methoxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one, inhibit lipid peroxidation with IC50 values of 3.15–3.88 µM. The absence of hydroxyl groups in (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one likely reduces its antiferroptotic efficacy, highlighting the necessity of polar substituents for this activity .

Biological Activity

(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound with the molecular formula and a molecular weight of 252.31 g/mol. Chalcones are characterized by their unique structure, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound exhibits diverse biological activities, making it significant in medicinal chemistry.

Synthesis

The synthesis of this compound is typically achieved through the Claisen-Schmidt condensation reaction . This reaction involves the following:

- Reactants : 4-methoxybenzaldehyde and 2-methylacetophenone.

- Catalyst : A base such as sodium hydroxide or potassium hydroxide.

- Solvent : Ethanol or methanol.

- Reaction Conditions : The mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

Biological Activities

Chalcones and their derivatives are known for a variety of biological activities, including:

- Antioxidant Activity : Several studies have reported that chalcones exhibit significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial effects against various pathogens, including bacteria and fungi.

- Anticancer Properties : There is evidence suggesting that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways and cancer progression by binding to active sites or allosteric sites.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways by affecting the activity of transcription factors and kinases associated with disease processes.

Case Studies

- Antioxidant Behavior : A study demonstrated that functionalized chalcones exhibit strong antioxidant behavior through a combination of quantum chemical and crystallographic investigations, highlighting their potential in reducing oxidative damage .

- Antimicrobial Effects : Another research article reported the synthesis of various chalcone derivatives, including this compound, which showed promising antimicrobial activity against multiple strains of bacteria and fungi .

- Anticancer Activity : In vitro studies have shown that this chalcone derivative can significantly inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | Hydroxy group instead of methoxy | Enhanced hydrogen bonding potential |

| (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | Lacks methyl group on the second phenyl ring | Different steric and electronic properties |

| (2E)-1-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Chlorine atom instead of methyl group | Potentially different biological activity due to electronegativity |

Q & A

Q. What is the optimal synthetic route for (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one?

Methodological Answer: The compound can be synthesized via the Claisen-Schmidt condensation. A general procedure involves reacting a substituted acetophenone (e.g., 4-methoxyacetophenone) with an aldehyde (e.g., 2-methylbenzaldehyde) in the presence of a base (e.g., KOH) in ethanol. Key steps include:

- Dissolving the ketone and aldehyde in ethanol.

- Adding a catalytic amount of KOH (0.03 mol per 0.01 mol reactants).

- Stirring at 0–50°C for 2–3 hours.

- Isculating the product via vacuum filtration and recrystallizing from ethanol .

| Reactants | Base | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxyacetophenone + 2-Methylbenzaldehyde | KOH | Ethanol | 0–50°C | 2–3 h | ~70–85* |

| *Theoretical yield based on analogous reactions . |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation:

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), enone protons (δ ~6.5–8.0 ppm), and aromatic protons.

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and C=C stretch at ~1600 cm⁻¹.

- UV-Vis : Analyze π→π* transitions of the conjugated enone system (λmax ~300–350 nm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. How to optimize crystallization for X-ray diffraction (XRD) analysis?

Methodological Answer: Slow solvent evaporation in a mixed solvent system (e.g., ethanol:chloroform 1:1) at 25°C promotes single-crystal growth. Key parameters:

- Solvent Purity : Use HPLC-grade solvents.

- Temperature Control : Maintain ±0.1°C stability.

- Crystal Mounting : Secure crystals with Paratone-N oil to prevent dehydration. XRD data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .

Advanced Research Questions

Q. How do substituents influence the compound’s electronic and optical properties?

Methodological Answer: Substituents alter electron density distribution, affecting reactivity and UV-Vis absorption. Comparative analysis using derivatives (Table 1) reveals:

- Electron-Withdrawing Groups (Cl, NO₂) : Redshift λmax due to enhanced conjugation.

- Electron-Donating Groups (OCH₃) : Increase molar absorptivity via resonance effects.

Table 1: Substituent Effects on Optical Properties

| Substituent | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|

| 4-OCH₃ | 330 | 15,000 | |

| 4-Cl | 345 | 18,500 | |

| 2,6-Cl₂ | 355 | 20,200 |

Computational methods (DFT) using Gaussian 16 with B3LYP/6-311+G(d,p) basis set can model these effects .

Q. How to resolve contradictions in antimicrobial activity data?

Methodological Answer: Discrepancies may arise from variations in:

- Assay Conditions : Standardize broth microdilution (CLSI guidelines) with fixed inoculum size (5 × 10⁵ CFU/mL).

- Bacterial Strains : Compare Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli).

- Compound Purity : Validate purity (>95%) via HPLC. In one study, MIC values ranged from 8–32 µg/mL against S. aureus but showed no activity against P. aeruginosa, highlighting strain specificity .

Q. What insights does XRD provide about molecular packing and non-covalent interactions?

Methodological Answer: XRD reveals:

- Intermolecular Interactions : C-H···O and π-π stacking (3.5–4.0 Å) stabilize the crystal lattice.

- Torsion Angles : The enone system (C1-C2-C3-C4) adopts an s-cis conformation (torsion angle ~0–10°).

- Unit Cell Parameters : Monoclinic system (e.g., P2₁/c) with Z = 8 .

Figure 1: Packing diagram of a derivative showing C-H···O interactions (dashed lines) .

Q. How to design a DFT study to predict nonlinear optical (NLO) properties?

Methodological Answer:

- Geometry Optimization : Use B3LYP/6-311+G(d,p) in Gaussian 16.

- Polarizability Calculations : Compute static hyperpolarizability (β₀) via finite-field method.

- Solvent Effects : Include PCM model for ethanol. Results correlate with XRD data; derivatives with strong electron-withdrawing groups (e.g., -CF₃) show higher β₀ values (~50 × 10⁻³⁰ esu) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.